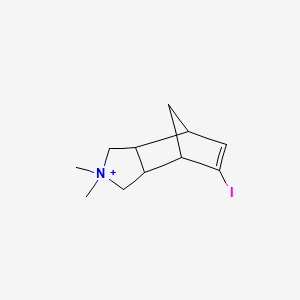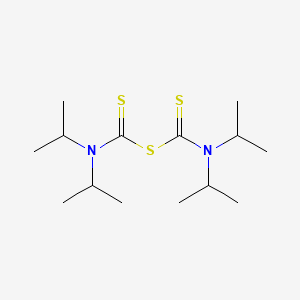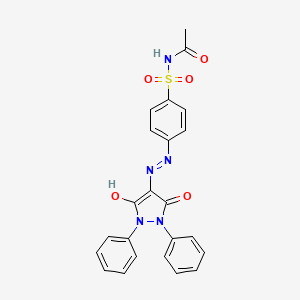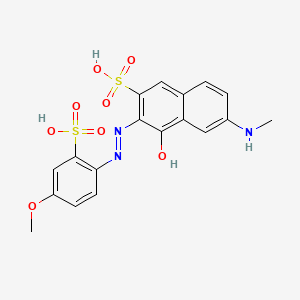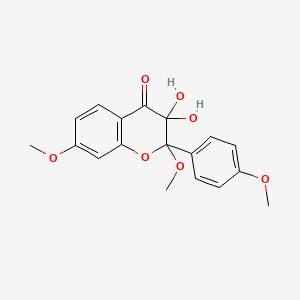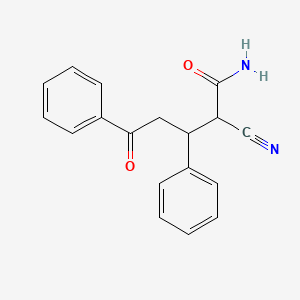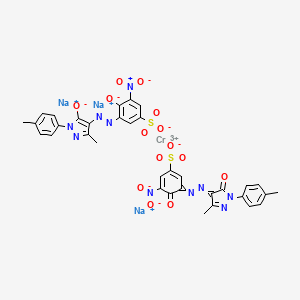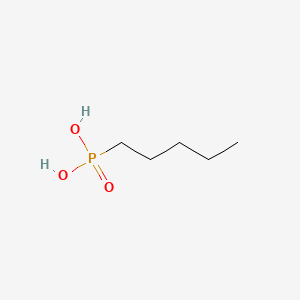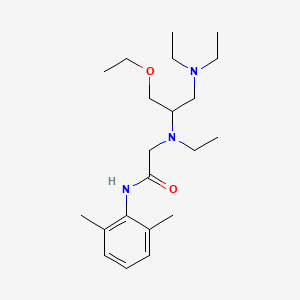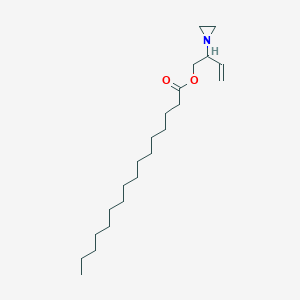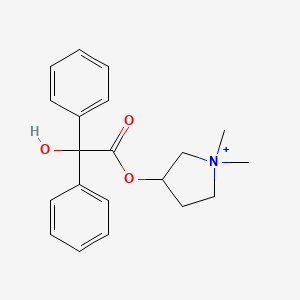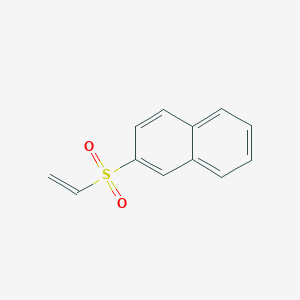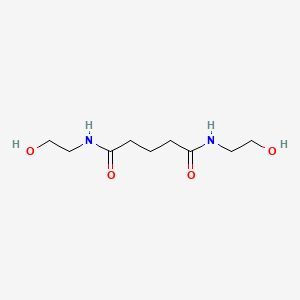
2-(((p-(Bis(2-chloroethyl)amino)phenyl)imino)methyl)indol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/NL5160400 is a chemical compound that has garnered significant attention due to its unique properties and applications It is primarily studied and regulated by the National Institute for Occupational Safety and Health (NIOSH), which focuses on ensuring safe and healthy working conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NIOSH/NL5160400 involves multiple steps, typically starting with the preparation of precursor compounds. The reaction conditions often require precise temperature control, specific catalysts, and solvents to ensure high yield and purity. Detailed methods for synthesizing organophosphorus compounds, which may include NIOSH/NL5160400, are outlined in the NIOSH Manual of Analytical Methods .
Industrial Production Methods: Industrial production of NIOSH/NL5160400 involves scaling up laboratory synthesis methods to larger reactors. This process requires stringent quality control measures to ensure consistency and safety. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the production process .
Análisis De Reacciones Químicas
Types of Reactions: NIOSH/NL5160400 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
NIOSH/NL5160400 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: NIOSH/NL5160400 is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes
Mecanismo De Acción
The mechanism of action of NIOSH/NL5160400 involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. These interactions can affect various cellular pathways, leading to changes in cell function and behavior .
Comparación Con Compuestos Similares
Organophosphorus Compounds: These include compounds like malathion and parathion, which share similar chemical structures and properties.
Volatile Organic Compounds: Compounds such as benzene and toluene, which are also studied for their industrial and environmental impact.
Uniqueness: NIOSH/NL5160400 stands out due to its specific applications and regulatory focus by NIOSH. Its unique properties make it suitable for specialized industrial processes and scientific research, distinguishing it from other similar compounds.
Propiedades
Número CAS |
101651-84-7 |
|---|---|
Fórmula molecular |
C19H19Cl2N3O |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
2-[[4-[bis(2-chloroethyl)amino]phenyl]iminomethyl]-1H-indol-3-ol |
InChI |
InChI=1S/C19H19Cl2N3O/c20-9-11-24(12-10-21)15-7-5-14(6-8-15)22-13-18-19(25)16-3-1-2-4-17(16)23-18/h1-8,13,23,25H,9-12H2 |
Clave InChI |
RSQRWOWBGMDPOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)C=NC3=CC=C(C=C3)N(CCCl)CCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


